molecular formula C18H13ClN4S2 B2873340 2-chlorophenyl 6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl sulfide CAS No. 478247-62-0

2-chlorophenyl 6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl sulfide

Cat. No.: B2873340
CAS No.: 478247-62-0
M. Wt: 384.9
InChI Key: IPZSISGUIMJNID-UHFFFAOYSA-N
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Description

2-chlorophenyl 6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl sulfide is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of sulfur and chlorine atoms in the structure enhances its reactivity and potential for various chemical modifications.

Mechanism of Action

Target of Action

The compound, also known as 4-(2-chlorophenyl)sulfanyl-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine, is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidines are known to exhibit a wide range of biological activities and are often used in the development of new therapies . They have been found to inhibit certain enzymes such as CDK2 (Cyclin-Dependent Kinase 2) and EGFR (Epidermal Growth Factor Receptor), which play crucial roles in cell proliferation and growth .

Mode of Action

The compound interacts with its targets (CDK2 and EGFR) by fitting into their active sites, disrupting the signals that stimulate the proliferation of malignant cells . This results in the inhibition of these enzymes, thereby preventing the phosphorylation of key components for cell proliferation .

Biochemical Pathways

The inhibition of CDK2 and EGFR disrupts several biochemical pathways. CDK2 is responsible for cell cycle progression, and its inhibition can lead to cell cycle arrest . EGFR is involved in numerous cellular processes, including cell growth, differentiation, and survival . Its inhibition can lead to the suppression of these processes, thereby inhibiting tumor growth .

Pharmacokinetics

In silico admet studies of similar pyrazolo[3,4-d]pyrimidine derivatives have shown suitable pharmacokinetic properties . These studies help in predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of these compounds .

Result of Action

The inhibition of CDK2 and EGFR by this compound leads to significant alterations in cell cycle progression and induces apoptosis within certain cell lines . This results in the inhibition of cell proliferation and the induction of cell death, thereby exhibiting its anticancer activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chlorophenyl 6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl sulfide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with pyrimidine precursors under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper to facilitate the cyclization and subsequent functionalization steps .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to scale up the production while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-chlorophenyl 6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl sulfide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chlorophenyl 6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl sulfide is unique due to the presence of both chlorine and sulfur atoms, which enhance its reactivity and potential for chemical modifications. Additionally, its specific binding affinity for EGFR tyrosine kinase sets it apart from other similar compounds .

Properties

IUPAC Name

4-(2-chlorophenyl)sulfanyl-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN4S2/c1-24-18-21-16-13(11-20-23(16)12-7-3-2-4-8-12)17(22-18)25-15-10-6-5-9-14(15)19/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPZSISGUIMJNID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C=NN2C3=CC=CC=C3)C(=N1)SC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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